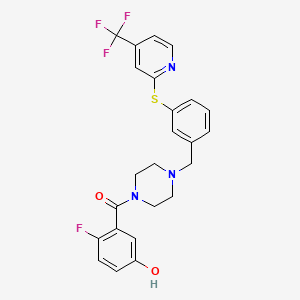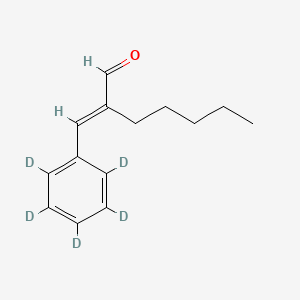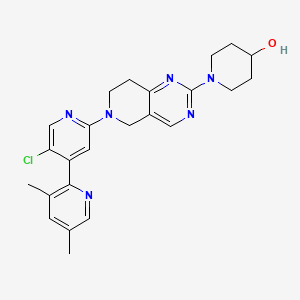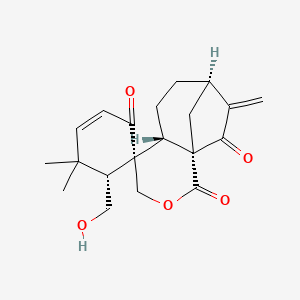
1-Octanol-d2-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octanol-d2-1, also known as deuterated 1-Octanol, is a stable isotope-labeled compound. It is a derivative of 1-Octanol where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Octanol-d2-1 can be synthesized through the deuteration of 1-Octanol. The process involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) as the deuterium source. The reaction typically requires a catalyst and specific reaction conditions to ensure the complete exchange of hydrogen atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of advanced deuteration techniques and equipment to achieve high purity and yield. The production is carefully monitored to maintain the quality and consistency of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Octanol-d2-1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-Octanal or 1-Octanoic acid.
Reduction: It can be reduced to form 1-Octanol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products:
Oxidation: 1-Octanal, 1-Octanoic acid.
Reduction: 1-Octanol.
Substitution: Various substituted octyl compounds.
Wissenschaftliche Forschungsanwendungen
1-Octanol-d2-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in studies involving membrane transport and ion channels.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Utilized in the flavor and fragrance industry as a precursor for the synthesis of esters
Wirkmechanismus
The mechanism of action of 1-Octanol-d2-1 involves its interaction with various molecular targets and pathways. It is known to inhibit T-type calcium channels, which play a crucial role in neuronal signaling. The compound affects the protein kinase C pathway, leading to the inhibition of calcium currents in neurons .
Vergleich Mit ähnlichen Verbindungen
1-Octanol: The non-deuterated form of 1-Octanol-d2-1.
1-Octanol-d17: Another deuterated form with more deuterium atoms.
1-Octanol-d5: A partially deuterated form with five deuterium atoms.
Uniqueness: this compound is unique due to its specific deuteration pattern, which makes it particularly useful in studies requiring precise isotopic labeling. Its properties differ slightly from other deuterated forms, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C8H18O |
|---|---|
Molekulargewicht |
132.24 g/mol |
IUPAC-Name |
7,8-dideuteriooctan-1-ol |
InChI |
InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i1D,2D |
InChI-Schlüssel |
KBPLFHHGFOOTCA-QDNHWIQGSA-N |
Isomerische SMILES |
[2H]CC([2H])CCCCCCO |
Kanonische SMILES |
CCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)

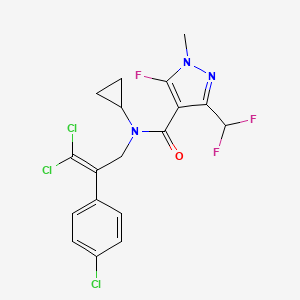
![GeXIVA[1,2]](/img/structure/B12375486.png)

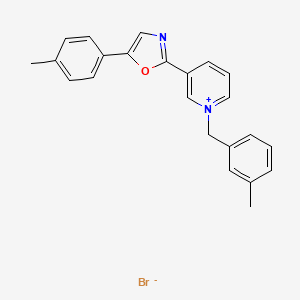
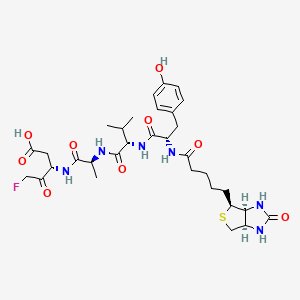
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
